4',2,2-TRIMETHYLPROPIOPHENONE

Description

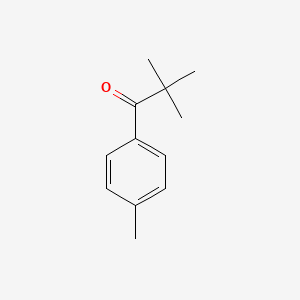

4',2,2-Trimethylpropiophenone is a substituted propiophenone derivative characterized by a propiophenone backbone (C₆H₅-C(O)-CH₂-) with methyl groups at the 2 and 2 positions of the ketone-bearing side chain and a methyl substituent at the 4' position of the aromatic ring. This structure imparts unique physicochemical properties, such as increased steric hindrance and lipophilicity compared to simpler propiophenones.

Properties

IUPAC Name |

2,2-dimethyl-1-(4-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-9-5-7-10(8-6-9)11(13)12(2,3)4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYWGAHRBGCEFAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90184409 | |

| Record name | Sah 50-283 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90184409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30314-44-4 | |

| Record name | 2,2-Dimethyl-1-(4-methylphenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30314-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sah 50-283 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030314444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sah 50-283 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90184409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,4'-TRIMETHYLPROPIOPHENONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-METHYLPIVALOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G82P4HNP7J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4',2,2-TRIMETHYLPROPIOPHENONE typically involves the reaction of 4-methylacetophenone with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds through a Friedel-Crafts alkylation mechanism, resulting in the formation of the desired ketone .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4',2,2-TRIMETHYLPROPIOPHENONE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or nitric acid (HNO3) for nitration.

Major Products Formed

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Alcohols.

Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

4',2,2-TRIMETHYLPROPIOPHENONE has diverse applications in scientific research:

Chemistry: Used as a solvent and reagent in organic synthesis.

Biology: Employed in biochemical assays and studies involving enzyme kinetics.

Medicine: Investigated for potential therapeutic properties and as an intermediate in drug synthesis.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4',2,2-TRIMETHYLPROPIOPHENONE involves its interaction with various molecular targets and pathways. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon. This reactivity is crucial in many organic synthesis processes .

Comparison with Similar Compounds

Steric and Electronic Effects

- Methyl vs. Methoxy Substituents: The 4'-methyl group in this compound provides steric bulk without significant electronic effects, whereas methoxy groups (e.g., in 3-(4-methoxyphenyl)-2'-methylpropiophenone) donate electron density via resonance, enhancing aromatic ring reactivity toward electrophilic substitution .

- Fluorinated Derivatives: Compounds like 4'-N-pentyl-2,2,2-trifluoroacetophenone exhibit stronger electronegativity and metabolic resistance due to C-F bonds, a feature absent in the non-fluorinated trimethyl variant .

Spectroscopic Properties

- NMR Shifts: Evidence from phenylphenalenone analogs (e.g., 2,3-dihydro-1,2,3-trihydroxy-9-(4'-methoxyphenyl)-phenalene) suggests that substituent position and stereochemistry significantly influence $^{13}\text{C}$-NMR chemical shifts. For example, methoxy groups at the 4' position cause distinct deshielding effects (~δ 159 ppm for C-4') compared to methyl groups .

Biological Activity

4',2,2-Trimethylpropiophenone (TMPP) is a photoinitiator commonly used in UV-curable formulations, including coatings, inks, and adhesives. Its chemical structure allows it to absorb UV light and generate free radicals, initiating polymerization processes. This article reviews the biological activity of TMPP, focusing on its potential toxicological effects, interactions with biological systems, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C13H16O

Molecular Weight: 192.27 g/mol

CAS Number: 71868-10-5

TMPP is characterized by a phenyl group attached to a propanone moiety with three methyl groups at the 2 and 2' positions. This structure contributes to its stability and reactivity under UV light.

Toxicological Profile

-

Cytotoxicity : Several studies have evaluated the cytotoxic effects of TMPP on various cell lines. For instance:

- A study on human keratinocytes revealed that TMPP induced cell death at concentrations above 100 µM, with a significant decrease in cell viability observed at higher doses .

- In vitro assays using mouse fibroblast cells indicated that TMPP exhibited dose-dependent cytotoxicity, with IC50 values ranging from 50 to 150 µM depending on exposure time .

-

Genotoxicity : The potential genotoxic effects of TMPP have been assessed using the Ames test and micronucleus assays:

- The Ames test showed that TMPP did not induce mutations in Salmonella typhimurium strains at concentrations up to 5000 µg/plate, suggesting a low mutagenic potential .

- Micronucleus assays performed on human lymphocytes indicated that TMPP exposure resulted in a statistically significant increase in micronuclei formation at concentrations exceeding 200 µM .

-

Phototoxicity : Given its role as a photoinitiator, TMPP's phototoxic effects are crucial for understanding its biological activity:

- Research demonstrated that UV exposure significantly enhances the cytotoxic effects of TMPP in skin cells, leading to increased apoptosis and oxidative stress markers .

Case Study 1: Dermal Exposure

A case study involving occupational exposure to UV-curable materials containing TMPP highlighted potential health risks for workers in printing and coating industries. Monitoring of skin reactions revealed contact dermatitis in individuals frequently handling products with high TMPP concentrations. Patch tests confirmed hypersensitivity reactions linked to TMPP exposure .

Case Study 2: Environmental Impact

A study investigating the environmental persistence of TMPP found that it can degrade under UV light but may accumulate in aquatic environments due to its hydrophobic properties. Toxicity assessments on aquatic organisms (e.g., Daphnia magna) indicated sub-lethal effects at concentrations as low as 10 µg/L, affecting reproduction rates and growth .

Table 1: Summary of Biological Activity Studies on TMPP

| Study Type | Cell Type | Concentration Range | Key Findings |

|---|---|---|---|

| Cytotoxicity | Human Keratinocytes | 0-200 µM | Induced cell death above 100 µM |

| Cytotoxicity | Mouse Fibroblasts | 0-150 µM | IC50 values ranged from 50-150 µM |

| Genotoxicity | Salmonella typhimurium | Up to 5000 µg/plate | No mutagenic effect observed |

| Genotoxicity | Human Lymphocytes | 0-300 µM | Increased micronuclei formation at >200 µM |

| Phototoxicity | Skin Cells | Variable | Enhanced apoptosis with UV exposure |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.